molecular formula C18H18N2O B5204781 1-butoxy-4-phenylphthalazine

1-butoxy-4-phenylphthalazine

Cat. No.: B5204781
M. Wt: 278.3 g/mol
InChI Key: HIIJSPCJXRNIDB-UHFFFAOYSA-N
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Description

1-Butoxy-4-phenylphthalazine is a phthalazine derivative characterized by a butoxy (-OC₄H₉) substituent at position 1 and a phenyl group at position 4 of the phthalazine core. Phthalazines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties .

The phenyl group at position 4 may contribute to π-π stacking interactions with biological targets, a feature observed in other aryl-substituted phthalazines . Synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions, as seen in the preparation of 4-benzyl-2H-phthalazin-1-one derivatives .

Properties

IUPAC Name

1-butoxy-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-3-13-21-18-16-12-8-7-11-15(16)17(19-20-18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIJSPCJXRNIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butoxy-4-phenylphthalazine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as pyridine and catalysts to facilitate the substitution reactions .

Industrial production methods for 1-butoxy-4-phenylphthalazine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-Butoxy-4-phenylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The butoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of functionalized phthalazines.

Scientific Research Applications

1-Butoxy-4-phenylphthalazine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-butoxy-4-phenylphthalazine with structurally related phthalazine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
1-Butoxy-4-phenylphthalazine 1-butoxy, 4-phenyl C₁₈H₁₈N₂O 294.35 g/mol* High lipophilicity, potential CNS activity
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine 1-benzyloxy-phenoxy, 4-methylphenyl C₂₈H₂₂N₂O₂ 418.50 g/mol Enhanced steric bulk, possible sulfonic acid derivatives
1-Benzoyl-4-(4-methylphenyl)phthalazine 1-benzoyl, 4-methylphenyl C₂₂H₁₆N₂O 332.38 g/mol Electron-withdrawing benzoyl group, antimicrobial activity
4-Benzyl-2H-phthalazin-1-one 4-benzyl, 1-keto C₁₅H₁₂N₂O 236.27 g/mol Precursor for thiocyanate/mercapto derivatives

*Calculated based on standard atomic weights.

Substituent Effects on Activity

  • Alkoxy vs. Aryloxy Groups : Butoxy (C₄) chains may offer better metabolic stability than shorter alkoxy groups (e.g., methoxy) while maintaining solubility compared to benzyloxy derivatives .
  • Electron-Withdrawing Groups : The benzoyl group in 1-benzoyl-4-(4-methylphenyl)phthalazine increases electrophilicity, enhancing interactions with microbial enzymes .

Research Findings and Challenges

  • Synthetic Challenges: Direct synthesis of 1-butoxy-4-phenylphthalazine is unreported in the evidence, but analogous routes (e.g., nucleophilic displacement of chloro-phthalazines with butanol) could be extrapolated from methods used for 4-benzyl derivatives .
  • Activity Gaps : While 1-benzoyl and 4-methylphenyl analogs show promise in antimicrobial screens, the butoxy-phenyl variant’s efficacy remains speculative. Computational modeling (e.g., docking studies) could predict target affinity.

Notes

Substituent Optimization : The butoxy group’s length balances lipophilicity and solubility, critical for oral bioavailability.

Biological Screening: Priority should be given to testing 1-butoxy-4-phenylphthalazine against epilepsy and bacterial models, leveraging known phthalazine SAR (structure-activity relationships) .

Synthetic Scalability : Large-scale production may require optimizing reaction conditions to avoid side products observed in thiourea-mediated syntheses .

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